molecular formula C8H12N2O2 B107609 Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-89-7

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B107609
M. Wt: 168.19 g/mol
InChI Key: JSMBOTSRHVTKMK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The ethyl group attached to the carboxylate function indicates that this compound is an ester, and the presence of an amino group suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates have been reacted with malononitrile and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been described through the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, ethyl 2-amino-3-cyano-1'-cyclohexyl-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylate, was determined by X-ray analysis . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

Pyrrole derivatives are known to undergo various chemical reactions. The amino group in such compounds can participate in cyclocondensation reactions, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which reacts with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives . Similarly, the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates involved a three-component reaction, showcasing the versatility of pyrrole derivatives in multi-component syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their functional groups. For instance, the presence of an ethyl ester group can affect the solubility and reactivity of the compound. The spectroscopic properties, such as NMR, UV-Vis, and FT-IR, provide insights into the electronic structure and intermolecular interactions of these molecules . Theoretical calculations, such as DFT and AIM studies, can predict thermodynamic parameters, vibrational modes, and the nature of electronic transitions, which are essential for understanding the stability and reactivity of the compounds .

Scientific Research Applications

Oxidation and Structural Analysis

Research shows that derivatives of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate undergo aerial oxidation, leading to the formation of hydroxy-2H-pyrroles. This oxidation process has been studied using X-ray crystallographic and spectroscopic methods (Cirrincione et al., 1987).

Catalytic Annulation

Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu et al., 2003).

Synthesis of Marine Alkaloid Analogues

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are structurally similar to ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, have been synthesized as analogues of the marine alkaloid topsentin. These compounds have shown moderate activity against certain cancer cell lines (Carbone et al., 2013).

properties

IUPAC Name

ethyl 2-amino-1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-10(2)7(6)9/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBOTSRHVTKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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